BENGHE Foundational & Exploratory

Check Availability & Pricing

(1-methyl-1H-indol-2-yl)methanol CAS number
1485-22-9

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (1-methyl-1H-indol-2-yl)methanol

Cat. No.: B073441

An In-Depth Technical Guide to (1-methyl-1H-indol-2-yl)methanol (CAS: 1485-22-9)

Authored by: Gemini, Senior Application Scientist
Abstract

(1-methyl-1H-indol-2-yl)methanol, CAS number 1485-22-9, is a key heterocyclic building
block in medicinal chemistry and organic synthesis. Its indole scaffold is a privileged structure
in numerous biologically active compounds.[1][2] This guide provides a comprehensive
technical overview of its chemical properties, reliable synthetic protocols, purification strategies,
and analytical characterization. We delve into the causality behind experimental choices,
offering field-proven insights for researchers, scientists, and drug development professionals. A
significant application, its role as a precursor in the synthesis of partial agonists for peroxisome
proliferator-activated receptors (PPARa and PPARYy) for treating type 2 diabetes, is also
discussed.[3]

Core Physicochemical & Safety Profile

Understanding the fundamental properties and safety requirements of a reagent is the bedrock
of sound experimental design. (1-methyl-1H-indol-2-yl)methanol is a solid at room
temperature.[4] Its molecular structure, featuring a methylated indole core with a primary
alcohol at the 2-position, dictates its reactivity and handling protocols.

Chemical Properties
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The key physicochemical descriptors for this compound are summarized below.

Property Value Source
CAS Number 1485-22-9 [31[41[5]
Molecular Formula C10H11NO [41[5]
Molecular Weight 161.20 g/mol [415]
IUPAC Name (1-methylindol-2-yl)ymethanol [5]
Physical State Solid [4]

Canonical SMILES

CN1C2=CC=CC=C2C=Cl1CO [5]

Safety & Handling

This compound is classified as toxic if swallowed and causes serious eye damage.[4] Proper

personal protective equipment (PPE), including gloves and eye/face protection, is mandatory.

[4][6] All manipulations should be performed in a well-ventilated area or a chemical fume hood.

[6]7]

Hazard Information

Handling & Storage Recommendations

GHS Hazard Statements

H301: Toxic if swallowed. H318: Causes serious

eye damage.[4]

Incompatible Materials

Strong oxidizing agents.[4][6]

Hazardous Decomposition

Carbon oxides, Nitrogen oxides.[4]

Storage Conditions

Store in a cool, dry, well-ventilated place in

tightly sealed containers.[6]

First Aid (Eyes)

Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to
do. Continue rinsing and seek immediate

medical attention.[4][6]

First Aid (Ingestion)

If swallowed, seek immediate medical

assistance.[6]
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Synthesis and Purification

The most direct and common synthetic route to (1-methyl-1H-indol-2-yl)methanol is the
reduction of the corresponding aldehyde, 1-methyl-1H-indole-2-carbaldehyde. This
transformation is a cornerstone reaction in organic chemistry, converting a carbonyl group into
a primary alcohol.

Synthetic Rationale and Reagent Selection

The reduction of an aldehyde to a primary alcohol can be achieved with various hydride
reagents. Sodium borohydride (NaBHa4) is often the reagent of choice for this transformation
due to its selectivity, milder reactivity compared to agents like lithium aluminum hydride
(LiAIH4), and ease of handling.[8] NaBHa selectively reduces aldehydes and ketones without
affecting other functional groups like esters or amides.[8] The reaction is typically performed in
a protic solvent, such as methanol or ethanol, which serves to protonate the intermediate
alkoxide to yield the final alcohol product. While LiAlH4 is also effective, it is far more reactive
and requires anhydrous conditions and more stringent handling procedures.[9]
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Synthetic workflow for (1-methyl-1H-indol-2-yl)methanol.

Detailed Experimental Protocol: Reduction of 1-methyl-
1H-indole-2-carbaldehyde

This protocol is adapted from general procedures for the reduction of indole aldehydes.[9][10]
Materials:

e 1-methyl-1H-indole-2-carbaldehyde

e Sodium Borohydride (NaBHa)

e Methanol (MeOH), anhydrous
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Dichloromethane (DCM)

Saturated aqueous ammonium chloride (NH4ClI) solution

Deionized water

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,
dissolve 1-methyl-1H-indole-2-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M
concentration).

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution,
add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Slow,
portion-wise addition is crucial to control the exothermic reaction and prevent excessive
hydrogen gas evolution.

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room
temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting aldehyde is fully consumed (typically 1-2 hours).

Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly
add saturated aqueous NHa4Cl solution to quench the excess NaBHa. Causality Note: The
acidic NH4Cl protonates and neutralizes the borate species and any remaining hydride,
safely terminating the reaction.

Workup - Extraction: Remove the methanol under reduced pressure. To the remaining
agueous residue, add deionized water and extract the product with dichloromethane (3x
volumes). Combine the organic layers.

Drying and Filtration: Dry the combined organic phase over anhydrous MgSOa, filter, and
concentrate the solvent in vacuo to yield the crude product.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Purification

The crude (1-methyl-1H-indol-2-yl)methanol is typically purified by flash column

chromatography on silica gel.[9]

Protocol: Flash Chromatography

Column Packing: Pack a glass column with silica gel using a slurry method with an
appropriate non-polar solvent like hexane or petroleum ether.

Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto
the top of the packed column.

Elution: Elute the column with a solvent gradient, typically starting with a low polarity mixture
and gradually increasing the polarity. A common eluent system is a gradient of ethyl acetate
in petroleum ether or hexane (e.g., starting from 5:1 petroleum ether/EtOAC).[9]

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing
the pure product.

Solvent Removal: Combine the pure fractions and remove the solvent under reduced
pressure to afford the purified (1-methyl-1H-indol-2-yl)methanol as a solid.

Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic

techniques. While specific spectra for the N-methylated compound are not readily available in

public literature, the expected shifts can be reliably predicted based on data for the parent

compound, (1H-indol-2-yl)methanol.[9]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b073441?utm_src=pdf-body
https://www.rsc.org/suppdata/cc/c0/c0cc03823g/c0cc03823g.pdf
https://www.rsc.org/suppdata/cc/c0/c0cc03823g/c0cc03823g.pdf
https://www.benchchem.com/product/b073441?utm_src=pdf-body
https://www.rsc.org/suppdata/cc/c0/c0cc03823g/c0cc03823g.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. Expected Observations for (1-methyl-1H-
Technique .
indol-2-yl)methanol

~7.6-7.1 ppm: Multiplets corresponding to the 4
aromatic protons on the benzene ring. ~6.4
ppm: Singlet for the C3-H proton. ~4.8 ppm:

1H NMR Singlet for the two -CH20H protons. ~3.7 ppm:
Singlet for the three N-CHs protons. ~2.0 ppm:
Broad singlet for the -OH proton (may be

exchangeable with D20).

~137-110 ppm: Signals for the 8 aromatic
carbons of the indole ring. ~101 ppm: Signal for
the C3 carbon. ~58 ppm: Signal for the -CH20H

13C NMR

carbon. ~31 ppm: Signal for the N-CHs carbon.

Mass Spec (MS) Expected [M+H]* ion at m/z = 162.09.

Broad absorption band around 3300-3400 cm™1
Infrared (IR) (O-H stretch), and characteristic C-H and

aromatic C=C stretching frequencies.

Reactivity and Application in Drug Discovery

The primary alcohol functional group makes (1-methyl-1H-indol-2-yl)methanol a versatile
intermediate. It can undergo oxidation to the corresponding aldehyde or carboxylic acid,
esterification, or conversion to a leaving group (e.g., tosylate or halide) for subsequent
nucleophilic substitution reactions.

Its most notable application is as a key reagent in the synthesis of partial agonists for PPARa
and PPARYy, which are targeted in the treatment of type 2 diabetes.[3] The indole moiety serves
as a critical scaffold that can be further functionalized to achieve desired binding affinities and
pharmacological profiles.
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Drug Discovery Pipeline

(1-methyl-1H-indol-2-yl)methanol
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Role as an intermediate in developing diabetes therapeutics.

Conclusion

(1-methyl-1H-indol-2-yl)methanol is a valuable and versatile chemical intermediate with a
well-defined profile. Its synthesis via the reduction of the corresponding aldehyde is a robust
and scalable process. The established protocols for its synthesis, purification, and
characterization, combined with its demonstrated utility in constructing complex molecules for
drug discovery, particularly for metabolic diseases, underscore its importance to the scientific
community. Adherence to proper safety protocols is essential when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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